molecular formula C23H21ClN2O3 B11563064 2-[4-(benzyloxy)phenoxy]-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide

Cat. No.: B11563064
M. Wt: 408.9 g/mol
InChI Key: OBCXGSWRCZWCMP-MFKUBSTISA-N
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Description

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of benzyloxy and chlorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)phenol with 1-bromo-3-chloropropane to form 2-[4-(benzyloxy)phenoxy]propane. This intermediate is then reacted with hydrazine hydrate to produce 2-[4-(benzyloxy)phenoxy]propanehydrazide. Finally, the condensation of this intermediate with 4-chlorobenzaldehyde under acidic conditions yields the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The imine group (C=N) can be reduced to form amine derivatives.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy and chlorophenyl groups may play a role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]propanehydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-[(4-fluorobenzyl)oxy]-1-naphthyl)methylidene]acetohydrazide

Uniqueness

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide is unique due to the presence of both benzyloxy and chlorophenyl groups, which contribute to its distinct chemical properties and potential biological activities. These functional groups may enhance its binding affinity to molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

InChI

InChI=1S/C23H21ClN2O3/c1-17(23(27)26-25-15-18-7-9-20(24)10-8-18)29-22-13-11-21(12-14-22)28-16-19-5-3-2-4-6-19/h2-15,17H,16H2,1H3,(H,26,27)/b25-15+

InChI Key

OBCXGSWRCZWCMP-MFKUBSTISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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